

Thermochemical Data for 2-Fluorophenylacetonitrile: A Methodological Guide

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of **2-Fluorophenylacetonitrile** (CAS: 326-62-5). A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data, such as the enthalpy of formation, standard entropy, and heat capacity, for this compound.

This document, therefore, serves as a comprehensive overview of the established experimental and computational methodologies that can be employed to determine these crucial thermodynamic parameters. The protocols and approaches detailed herein are standard within the field of chemical thermodynamics and are applicable to **2-Fluorophenylacetonitrile** and related organic molecules.

Available Physicochemical Properties

While core thermochemical data is not readily available, a summary of known physical and chemical properties has been compiled from various sources. These properties are essential for the handling, characterization, and design of experiments for **2-Fluorophenylacetonitrile**.



| Property | Value | Source |
|-----------------------|---------------------------------|-------------------------------|
| Molecular Formula | C8H6FN | INVALID-LINK,INVALID- LINK |
| Molecular Weight | 135.14 g/mol | INVALID-LINK,INVALID- LINK |
| Appearance | Colorless to pale yellow liquid | INVALID-LINK |
| Density | 1.059 - 1.061 g/mL at 25 °C | INVALID-LINK,INVALID- LINK |
| Boiling Point | 235 °C (at 760 mmHg) | INVALID-LINK |
| 114-117 °C at 20 mmHg | INVALID-LINK | |
| Refractive Index | n20/D 1.5009 | INVALID-LINK |
| Flash Point | >100 °C (212 °F) | INVALID-LINK |
| CAS Number | 326-62-5 | INVALID-LINK,INVALID- LINK |

Experimental Determination of Thermochemical Properties

The following section details the primary experimental techniques for accurately measuring the thermochemical properties of organic compounds like **2-Fluorophenylacetonitrile**.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[1]

Experimental Protocol:

Sample Preparation: A precisely weighed sample of high-purity 2-Fluorophenylacetonitrile
is placed in a crucible within a constant-volume calorimetric bomb.



- Bomb Sealing and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
- Immersion: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer.
- Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change
 of the water bath is meticulously recorded over time until thermal equilibrium is reestablished.
- Calibration: The energy equivalent of the calorimeter (Ccal) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[1]
- Calculation: The heat released by the combustion of the sample is calculated from the
 temperature rise and the calorimeter's energy equivalent. Corrections are applied for the
 ignition energy and the formation of nitric acid from residual nitrogen. The standard enthalpy
 of combustion is then determined.
- Derivation of ΔfH°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HF).

Enthalpy of Sublimation/Vaporization via Calvet Microcalorimetry

The enthalpy of phase transitions, such as sublimation (Δ subH°) and vaporization (Δ vapH°), is crucial for determining the gas-phase enthalpy of formation. Calvet-type microcalorimeters are highly suited for these measurements due to their high sensitivity.[2][3]

Experimental Protocol:

- Sample Loading: A small, accurately weighed sample (1-5 mg) is placed into a sample cell.
 [2]
- Thermal Equilibration: The sample cell and a corresponding reference cell are placed within the calorimeter and allowed to reach a stable thermal equilibrium at the desired temperature.



- Phase Transition Induction: For sublimation, the sample cell is evacuated to a low pressure (e.g., ~0.13 Pa) to induce the phase change. For vaporization, the temperature is raised above the boiling point.[2]
- Heat Flow Measurement: The heat absorbed by the sample during the phase transition is measured by the thermopile sensors surrounding the cell, generating a heat flow curve over time.[2]
- Calibration and Calculation: The area under the heat flow curve is integrated and calibrated using an electrical calibration (Joule effect) to determine the total enthalpy change for the mass of the sample used.[2] This value is then converted to a molar enthalpy of sublimation or vaporization.

Heat Capacity Measurement

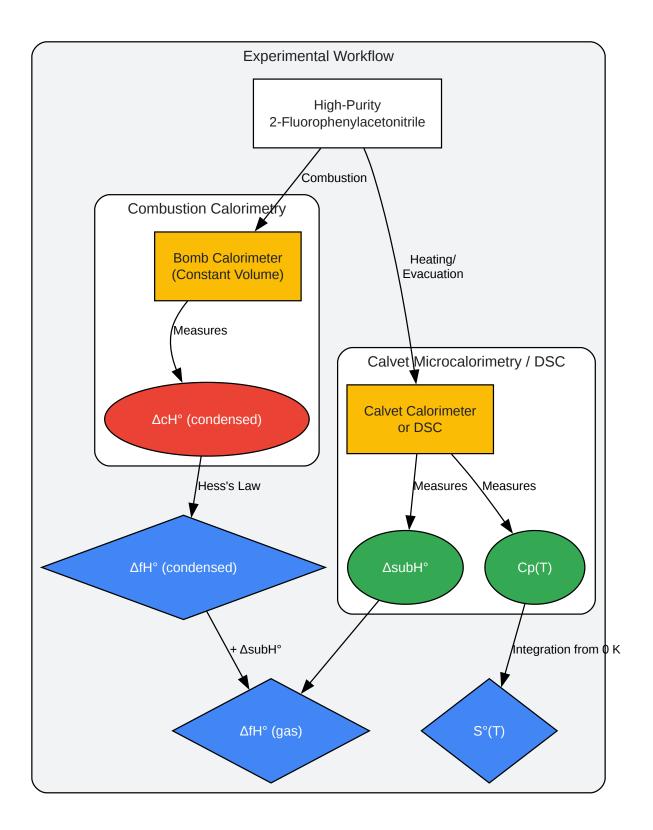
Heat capacity (Cp) can be measured for solid and liquid phases using Differential Scanning Calorimetry (DSC) or Calvet-type calorimeters.

Experimental Protocol (DSC):

- Sample and Reference Pans: A weighed sample is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- Temperature Program: The sample and reference are subjected to a precise temperature program (e.g., heating at a constant rate) within the DSC instrument.
- Heat Flow Measurement: The instrument measures the difference in heat flow required to
 maintain the sample and reference at the same temperature. This differential heat flow is
 directly proportional to the sample's heat capacity.
- Calibration: The measurement is calibrated using a standard material with a well-known heat capacity, such as sapphire.
- Data Analysis: The heat capacity of the sample is calculated as a function of temperature from the measured differential heat flow.



The overall workflow for the experimental determination of thermochemical data is illustrated in the diagram below.





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Workflow for Experimental Thermochemical Data Determination.

Computational Determination of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a reliable alternative for estimating thermochemical properties.

Composite Methods

Composite methods, such as the Gaussian-n (G4, G3) theories, are multi-step computational protocols designed to achieve high accuracy (often within 1-2 kcal/mol of experimental values) for thermochemical data.[4][5]

Computational Protocol (G4 Theory):

- Geometry Optimization: The molecular geometry of 2-Fluorophenylacetonitrile is optimized using a robust and computationally efficient method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[4]
- Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods (e.g., MP2, MP4, CCSD(T)).[4]
- Energy Extrapolation: The results from the single-point calculations are extrapolated to the complete basis set (CBS) limit.
- Empirical Corrections: A final, high-level correction term is added to account for remaining deficiencies in the calculations.
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is typically calculated using the atomization energy approach. This involves calculating the total



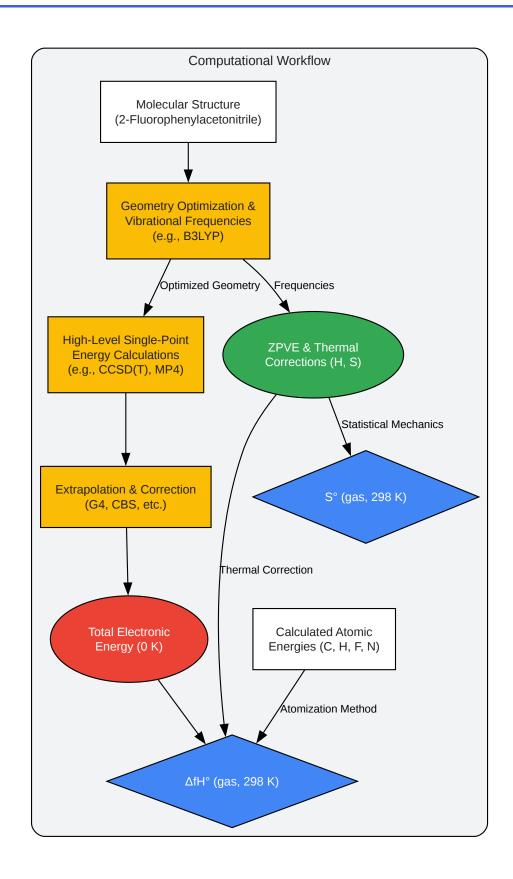
electronic energy of the molecule and subtracting the calculated energies of its constituent atoms. The result is then converted to the standard enthalpy of formation at 298.15 K using the calculated thermal corrections.

Density Functional Theory (DFT)

While generally less accurate than composite methods for thermochemistry, modern DFT functionals can provide good estimates at a lower computational cost. Functionals such as M06-2X, ω B97X-D, and B2PLYP-D3 have shown good performance for predicting enthalpies of formation when paired with appropriately large basis sets (e.g., cc-pVTZ).[5] The general workflow is similar to that of composite methods but omits the extensive series of single-point energy calculations and extrapolations.

The logical flow for the computational determination of these properties is outlined below.





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Workflow for Computational Thermochemical Data Determination.



Conclusion

While specific thermochemical data for **2-Fluorophenylacetonitrile** are currently unavailable in the public domain, this guide provides the necessary theoretical and practical framework for their determination. For researchers and drug development professionals, obtaining this data is critical for understanding the compound's stability, reactivity, and potential reaction energetics. The experimental and computational workflows described represent the gold standards in thermochemistry and offer robust pathways to acquiring the necessary quantitative data.

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